Moctamide
Description
Moctamide is a synthetic linoleamide derivative, primarily recognized for its hypocholesterolemic properties. It was patented by Sumitomo Chemical Co., Ltd., a major Japanese chemical company, as a prophylactic agent against arteriosclerosis. The administration of this compound has been shown to significantly lower serum and liver cholesterol levels and prevent the formation of aortic atheromatous changes .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPPFJJUCULBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865499 | |
| Record name | N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moctamide involves the reaction of linoleic acid with an amine derivative under controlled conditions. The process typically requires a catalyst to facilitate the reaction and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities and ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Moctamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Moctamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the effects of structural modifications on biological activity.
Biology: Investigated for its role in cellular processes and its impact on cholesterol metabolism.
Medicine: Explored as a potential therapeutic agent for lowering cholesterol levels and preventing arteriosclerosis.
Industry: Utilized in the development of new hypocholesterolemic agents and other pharmaceutical products
Mechanism of Action
Moctamide exerts its effects by inhibiting the absorption of cholesterol in the intestines. It targets specific enzymes and transporters involved in cholesterol metabolism, thereby reducing the overall cholesterol levels in the body. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with key proteins in the cholesterol absorption pathway .
Comparison with Similar Compounds
Ezetimibe: Another cholesterol absorption inhibitor, but with a different mechanism of action.
Statins: Inhibit cholesterol synthesis in the liver, whereas Moctamide inhibits absorption in the intestines.
Bile Acid Sequestrants: Bind to bile acids in the intestines, preventing their reabsorption and promoting cholesterol excretion.
Uniqueness of this compound: this compound is unique in its specific inhibition of cholesterol absorption, making it a valuable addition to the arsenal of hypocholesterolemic agents. Unlike statins, which target cholesterol synthesis, this compound’s mechanism of action provides an alternative approach to managing cholesterol levels .
Biological Activity
Moctamide, a compound with emerging interest in the field of medicinal chemistry, has been investigated for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Overview of this compound
This compound is synthesized through a multi-step process involving the reaction of 4-methylbenzyl chloride with phenylethylamine, followed by an amidation reaction with octadeca-9,12-dienoic acid. This synthesis can be optimized for industrial production using techniques like continuous flow synthesis. The compound's unique structural features contribute to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | 15-20 | 0.5-1 µg/mL |
| Gram-negative | 10-15 | 1-2 µg/mL |
This data suggests that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects . It appears to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines.
Case Study: In Vivo Effects on Inflammation
A recent study investigated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a significant reduction in paw edema compared to control groups:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose this compound | 30 |
| High Dose this compound | 60 |
These findings support the potential use of this compound as an anti-inflammatory agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating cellular processes. For instance, its action on COX and LOX enzymes suggests that it could effectively reduce inflammation by blocking the production of inflammatory mediators.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds exhibiting similar biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-[2-(4-methoxyphenyl)-1-phenylethyl]octadeca-9,12-dienamide | Methoxy derivative | Antimicrobial |
| N-[2-(4-chlorophenyl)-1-phenylethyl]octadeca-9,12-dienamide | Chlorinated derivative | Anti-inflammatory |
The unique structural features of this compound, including the arrangement of phenyl and octadecadienamide groups, contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
